molecular formula C29H46O2 B12002277 Cholesta-3,5-dien-3-yl acetate CAS No. 2309-32-2

Cholesta-3,5-dien-3-yl acetate

Cat. No.: B12002277
CAS No.: 2309-32-2
M. Wt: 426.7 g/mol
InChI Key: DGCXQKBLGRZRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesta-3,5-dien-3-yl acetate is a steroidal compound with the following chemical formula:

C29H46O2\text{C}_{29}\text{H}_{46}\text{O}_2C29​H46​O2​

. It belongs to the class of cholesterol derivatives and plays a significant role in various scientific applications.

Preparation Methods

Synthetic Routes::

  • Cholesta-3,5-dien-3-yl acetate can be synthesized through chemical reactions involving cholesterol or related sterols.
  • One common method involves acetylating the hydroxyl group at position 3 of cholesterol using acetic anhydride or acetyl chloride.
  • The reaction typically occurs under mild acidic conditions.
  • The resulting product is this compound.
Industrial Production::
  • Industrial-scale production methods may involve enzymatic or chemical processes.
  • Enzymatic acetylation using lipases or esterases can be employed.
  • Chemical acetylation processes are also used in large-scale production.

Chemical Reactions Analysis

Cholesta-3,5-dien-3-yl acetate undergoes various reactions:

    Oxidation: It can be oxidized at the double bonds or the hydroxyl group.

    Reduction: Reduction of the double bonds can yield different stereoisomers.

    Substitution: The acetate group can be substituted with other functional groups.

    Common Reagents and Conditions: Reagents like chromic acid, lithium aluminum hydride, and acetylating agents are used.

    Major Products: The products depend on the specific reaction conditions but often include modified cholesterol derivatives.

Scientific Research Applications

Cholesta-3,5-dien-3-yl acetate finds applications in:

    Chemistry: As a precursor for synthesizing other steroidal compounds.

    Biology: Studying lipid metabolism and membrane structure.

    Medicine: Investigating cholesterol-related diseases and drug development.

    Industry: Used in the production of pharmaceuticals and cosmetics.

Mechanism of Action

The exact mechanism by which Cholesta-3,5-dien-3-yl acetate exerts its effects depends on its specific context. It may interact with cellular receptors, modulate lipid signaling pathways, or influence membrane properties.

Comparison with Similar Compounds

Cholesta-3,5-dien-3-yl acetate stands out due to its unique double bond arrangement. Similar compounds include Cholesta-5,7-dien-3-yl acetate and other cholesterol derivatives.

Remember that this compound contributes to our understanding of steroidal chemistry and has diverse applications across scientific disciplines

Properties

CAS No.

2309-32-2

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,18-20,24-27H,7-9,11-17H2,1-6H3

InChI Key

DGCXQKBLGRZRTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.